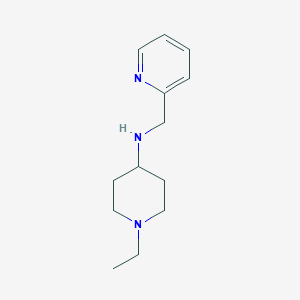
1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C13H21N3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both pyridine and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with pyridine-based intermediates.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The pyridine and piperidine moieties allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .
Comparación Con Compuestos Similares
1-(Pyridin-2-ylmethyl)piperidin-4-amine: Similar structure but lacks the ethyl group.
N-(Pyridin-2-ylmethyl)piperidin-4-amine: Similar structure but lacks the ethyl group.
1-Ethylpiperidin-4-amine: Similar structure but lacks the pyridine moiety.
Uniqueness: 1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to the presence of both the ethyl group and the pyridine moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets .
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H21N3/c1-2-16-9-6-12(7-10-16)15-11-13-5-3-4-8-14-13/h3-5,8,12,15H,2,6-7,9-11H2,1H3 |
Clave InChI |
TXBULJOMSCUYSB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















